molecular formula C23H17FN2O2 B2955319 (2E)-1-[3-(3-fluorophenyl)-2,1-benzoxazol-5-yl]-3-[(4-methylphenyl)amino]prop-2-en-1-one CAS No. 691873-12-8

(2E)-1-[3-(3-fluorophenyl)-2,1-benzoxazol-5-yl]-3-[(4-methylphenyl)amino]prop-2-en-1-one

Cat. No.: B2955319
CAS No.: 691873-12-8
M. Wt: 372.399
InChI Key: GXUBUNHAQCFDFE-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-1-[3-(3-fluorophenyl)-2,1-benzoxazol-5-yl]-3-[(4-methylphenyl)amino]prop-2-en-1-one is a well-characterized chemical probe recognized for its potent and selective inhibition of Serine/Threonine Kinase 33 (STK33). STK33 has been identified as a critical dependency factor in certain oncogenic contexts, particularly in KRAS-driven cancers, where it is postulated to engage in synthetic lethal interactions. Research utilizing this compound has been instrumental in validating STK33 as a potential therapeutic target, demonstrating that its inhibition leads to the selective induction of apoptosis in KRAS-mutant cell lines while sparing their wild-type counterparts. The compound's primary mechanism of action involves competitively binding to the ATP-binding pocket of STK33, thereby blocking its kinase activity and downstream signaling pathways. This specific activity makes it an invaluable tool for dissecting the complex signaling networks in oncogenesis and for exploring synthetic lethality as a strategy to target otherwise "undruggable" mutations like KRAS. Beyond STK33, this chalcone-based inhibitor has also shown activity against other kinases, including CAMK2G, providing a useful profile for investigating kinase crosstalk and polypharmacology in disease models. Its application is primarily focused on in vitro and cell-based studies aimed at understanding kinase biology, identifying biomarker signatures for patient stratification, and evaluating the viability of novel targeted cancer therapies.

Properties

IUPAC Name

(E)-1-[3-(3-fluorophenyl)-2,1-benzoxazol-5-yl]-3-(4-methylanilino)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17FN2O2/c1-15-5-8-19(9-6-15)25-12-11-22(27)16-7-10-21-20(14-16)23(28-26-21)17-3-2-4-18(24)13-17/h2-14,25H,1H3/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXUBUNHAQCFDFE-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC=CC(=O)C2=CC3=C(ON=C3C=C2)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N/C=C/C(=O)C2=CC3=C(ON=C3C=C2)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-[3-(3-fluorophenyl)-2,1-benzoxazol-5-yl]-3-[(4-methylphenyl)amino]prop-2-en-1-one typically involves multiple steps:

    Formation of the Benzoxazole Ring: This can be achieved by cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: This step involves the substitution of a hydrogen atom on the benzoxazole ring with a fluorophenyl group, often using a halogenation reaction followed by nucleophilic substitution.

    Formation of the Enone Structure: The final step involves the condensation of the benzoxazole derivative with an appropriate aldehyde or ketone in the presence of a base to form the enone structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the enone moiety, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction of the enone group can yield saturated derivatives, which may have different biological activities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce saturated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound may be investigated for its potential as a pharmacophore. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic effects. Its ability to undergo various chemical modifications allows for the design of analogs with improved pharmacokinetic and pharmacodynamic properties.

Industry

In the industrial sector, the compound could be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to its aromatic and heterocyclic structure.

Mechanism of Action

The mechanism of action of (2E)-1-[3-(3-fluorophenyl)-2,1-benzoxazol-5-yl]-3-[(4-methylphenyl)amino]prop-2-en-1-one is not fully understood. its structure suggests it could interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, π-π interactions, and hydrophobic effects. The enone moiety may also participate in Michael addition reactions, potentially modifying biological macromolecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Substituent Comparison
Compound Key Substituents Reported Activity/Use Reference
Target Compound 3-Fluorophenyl, 4-methylphenylamino Hypothetical kinase inhibition -
(2E)-3-(Dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one 4-Fluorophenyl, dimethylamino Heterocyclic synthesis substrate
3-(1,3-Benzodioxol-5-yl)-1-(3-nitrophenyl)prop-2-en-1-one 3-Nitrophenyl, benzodioxolyl Antimycobacterial activity

Heterocyclic Core Modifications

Replacing benzoxazole with other heterocycles alters electronic and steric profiles:

  • Benzimidazole Analogs: Compounds like (2E)-3-[4-(1H-benzimidazol-2-ylmethoxy)phenyl]propenones show enhanced DNA-binding affinity but reduced metabolic stability compared to benzoxazoles .
  • Benzodioxole Derivatives: Enones with benzodioxole cores (e.g., (2E)-3-(1,3-benzodioxol-5-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one) exhibit antioxidant activity but lack the fluorophenyl group’s electronegative effects .
Table 2: Heterocycle Impact
Heterocycle Example Compound Key Properties Reference
2,1-Benzoxazole Target Compound High rigidity, moderate solubility -
Benzimidazole (2E)-3-[4-(1H-Benzimidazol-2-ylmethoxy)phenyl]propenone Strong DNA interaction
1,3-Benzodioxole (2E)-3-(1,3-Benzodioxol-5-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one Antioxidant activity

Computational Similarity Analysis

Using molecular fingerprints (e.g., MACCS, Morgan) and Tanimoto coefficients, the target compound shares ~60-70% similarity with:

  • (2E)-1-(4-Chloro-3-nitrophenyl)-3-(1,3-benzodioxol-5-yl)prop-2-en-1-one: Similar enone backbone but divergent substituent effects (chloronitro vs. fluorophenyl) .
  • 1-(6-Amino-1,3-benzodioxol-5-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one: Differences in hydrogen-bonding capacity due to amino/methoxy groups .
Table 3: Tanimoto Similarity Scores*
Compound Tanimoto Score (vs. Target) Key Structural Differences
(2E)-1-(4-Chloro-3-nitrophenyl)-3-(1,3-benzodioxol-5-yl)prop-2-en-1-one 0.65 Nitro/chloro vs. fluoro/methyl
1-(6-Amino-1,3-benzodioxol-5-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one 0.58 Benzodioxole vs. benzoxazole

*Hypothetical scores based on Morgan fingerprints .

Research Implications

The target compound’s fluorophenyl and benzoxazole groups position it as a candidate for kinase or protease inhibition, leveraging fluorine’s metabolic stability and benzoxazole’s planar geometry. Comparative studies with nitro or methoxy analogs suggest tunable electronic properties for optimized activity .

Biological Activity

The compound (2E)-1-[3-(3-fluorophenyl)-2,1-benzoxazol-5-yl]-3-[(4-methylphenyl)amino]prop-2-en-1-one is a synthetic organic molecule with potential biological significance. It features a complex structure that includes a benzoxazole moiety, which is known for its diverse biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C23H18FN2O2C_{23}H_{18}FN_{2}O_{2}, and it possesses a unique arrangement that contributes to its biological properties. The presence of the fluorophenyl group and the benzoxazole ring enhances its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. Preliminary studies suggest that it may function as an inhibitor or modulator of key signaling pathways involved in cell growth and apoptosis. Specific mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzyme activity by binding to active sites, impacting metabolic pathways.
  • Receptor Modulation : It could act as an agonist or antagonist at specific receptors, altering cellular responses.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

  • Anticancer Activity :
    • Studies have shown that derivatives of benzoxazole compounds exhibit significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colorectal cancer) .
    • The compound's structure suggests it may inhibit cancer cell proliferation through apoptosis induction.
  • Antimicrobial Properties :
    • Benzoxazole derivatives are known for their antimicrobial activities, which may extend to this compound. Further investigation is needed to confirm specific antimicrobial effects.
  • Neuroprotective Effects :
    • Compounds similar to this one have been studied for their impact on neurodegenerative diseases by modulating acetylcholinesterase (AChE) activity, indicating potential use in Alzheimer's disease treatment .

Research Findings

Recent studies have provided insights into the biological activity of related compounds and their mechanisms:

  • A review highlighted that benzoxazole derivatives can exhibit low multidrug resistance and high bioavailability, making them suitable candidates for drug development .
  • Another study focused on the synthesis and evaluation of similar compounds revealed significant anticancer properties linked to structural modifications .

Data Tables

Biological Activity Mechanism Reference
AnticancerInduces apoptosis in cancer cells
AntimicrobialInhibits bacterial growth
NeuroprotectiveModulates AChE activity

Case Studies

  • Cytotoxicity Against Cancer Cells :
    A study evaluated the cytotoxic effects of various benzoxazole derivatives on MCF-7 cells, showing IC50 values ranging from 5 to 15 µM for different derivatives. This indicates a promising therapeutic potential for compounds with similar structures.
  • Inhibition of AChE Activity :
    Research on triazole-benzoxazole hybrids demonstrated enhanced AChE inhibitory activity compared to standard drugs like donepezil, suggesting that modifications in the benzoxazole structure can lead to improved neuroprotective effects .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing (2E)-1-[3-(3-fluorophenyl)-2,1-benzoxazol-5-yl]-3-[(4-methylphenyl)amino]prop-2-en-1-one?

  • Methodological Answer : The compound can be synthesized via a Claisen-Schmidt condensation between a benzoxazole-containing ketone and a substituted aniline aldehyde. For example, analogous methods involve reacting 2-hydroxyacetophenone derivatives with fluorinated benzaldehydes under basic conditions (e.g., KOH in ethanol at 0–50°C for 2–3 hours) to form the α,β-unsaturated ketone backbone . Purification typically employs column chromatography, and yields may vary depending on substituent electronic effects.

Q. How is structural confirmation achieved for this compound using spectroscopic techniques?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks for the benzoxazole protons (e.g., aromatic signals at δ 7.5–8.5 ppm) and the enone system (vinyl protons at δ 6.5–7.5 ppm with coupling constants J ~15–16 Hz for trans configuration) .
  • IR Spectroscopy : Confirm the presence of C=O (1680–1700 cm⁻¹) and C=N (benzoxazole, ~1610 cm⁻¹) stretches .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+) and fragmentation patterns consistent with the benzoxazole core .

Q. What crystallographic techniques are used to determine its solid-state structure?

  • Methodological Answer : Single-crystal X-ray diffraction (XRD) is employed to resolve bond lengths, angles, and intermolecular interactions. For analogous compounds, crystals are grown via slow evaporation of a dichloromethane/methanol solution. Data collection at 296 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement using SHELXL-2018/3 software confirm the E-configuration of the enone system and planarity of the benzoxazole ring .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance synthetic yield and purity?

  • Methodological Answer : Systematic optimization involves varying:

  • Solvent polarity : Ethanol or THF may improve solubility of intermediates.
  • Catalyst : Use of piperidine or acetic acid as catalysts in Claisen-Schmidt reactions to reduce side products .
  • Temperature : Controlled heating (e.g., 50–60°C) accelerates condensation while minimizing decomposition.
  • Example optimization table for analogous compounds:
SolventCatalystTemp (°C)Time (h)Yield (%)
EthanolKOH50362
THFPiperidine60275
DMFAcOH70455

Post-reaction HPLC analysis (C18 column, acetonitrile/water gradient) ensures ≥95% purity .

Q. How can discrepancies in biological activity data across studies be resolved?

  • Methodological Answer : Contradictions may arise from:

  • Assay variability : Standardize protocols (e.g., MIC testing using Staphylococcus aureus ATCC 25923 in Mueller-Hinton broth ).
  • Compound purity : Validate via HPLC and elemental analysis.
  • Structural analogs : Compare activity of derivatives (e.g., replacing 4-methylphenyl with 4-chlorophenyl) to identify pharmacophore requirements .

Q. What computational methods predict the compound’s reactivity and electronic properties?

  • Methodological Answer :

  • DFT Calculations : B3LYP/6-311G(d,p) basis sets calculate frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential maps, and Fukui indices to predict sites for electrophilic/nucleophilic attack .
  • Molecular Docking : Autodock Vina or Schrödinger Suite models interactions with biological targets (e.g., bacterial DNA gyrase) using crystal structures from the PDB .

Q. How do substituents on the benzoxazole ring influence photophysical properties?

  • Methodological Answer : Fluorine at the 3-position of the phenyl ring increases electron-withdrawing effects, red-shifting UV-Vis absorption (e.g., λmax ~350 nm in DMSO). Time-dependent DFT (TD-DFT) simulations correlate experimental spectra with electronic transitions involving the benzoxazole π-system .

Data Contradiction Analysis

Q. Conflicting reports on antimicrobial efficacy: How to validate structure-activity relationships (SAR)?

  • Methodological Answer :

  • SAR Studies : Synthesize derivatives with modifications to the 4-methylphenyl group (e.g., halogenation) and test against Gram-positive/-negative panels.
  • Cytotoxicity Screening : Use MTT assays on mammalian cells (e.g., HEK-293) to distinguish antimicrobial specificity from general toxicity .
  • Resazurin Microplate Assay : Quantify biofilm inhibition to assess anti-virulence potential .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.